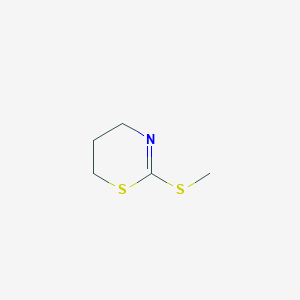

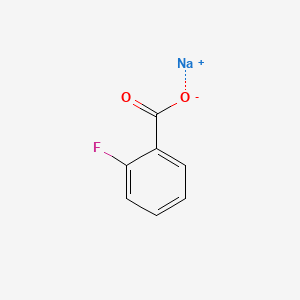

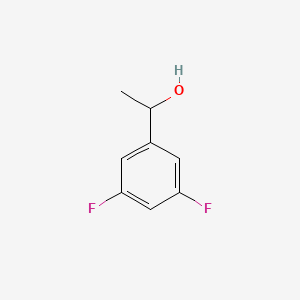

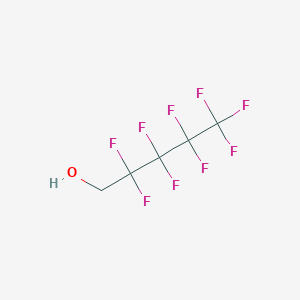

![molecular formula C11H10BrClF3N3 B1304099 3-ブロモ-2-(tert-ブチル)-7-クロロ-5-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン CAS No. 655235-50-0](/img/structure/B1304099.png)

3-ブロモ-2-(tert-ブチル)-7-クロロ-5-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Suzuki–Miyaura cross-coupling reaction has been used to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction has been used in the synthesis of similar compounds . This reaction involves the use of aryl and heteroaryl boronic acids and requires a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .科学的研究の応用

細胞内プロセスの研究のための蛍光分子

この化合物は、光学用途のための戦略的化合物として特定されているピラゾロ[1,5-a]ピリミジン(PPs)ファミリーに属します 。 これらの蛍光分子は、細胞内プロセスのダイナミクスを研究するための重要なツールです .

ケモセンサー

ピラゾロ[1,5-a]ピリミジン系蛍光体(問題の化合物を含む)は、ケモセンサーとして使用されてきました 。 それらは、周囲の変化を検出できるため、生物学や化学などさまざまな分野で役立ちます .

有機材料の進捗状況追跡

これらの化合物の独自の特性により、有機材料の進捗状況を追跡するために使用できます 。 これは、材料の変化の監視が重要な研究開発プロセスで特に役立ちます .

合成方法

この化合物は、BODIPYSなどの他の化合物と比較して、よりシンプルで環境に優しい合成方法を持っています 。 これは、さまざまな用途での使用において、より持続可能な選択肢となっています .

調整可能な光物理的特性

この化合物は、調整可能な光物理的特性を持っています 。 これは、その特性を特定のニーズに合わせて調整できることを意味し、さまざまな用途で汎用性が高くなります .

バイオイメージングアプリケーション

この化合物は、ピラゾロ[1,5-a]ピリミジンファミリーの一部であり、バイオイメージングアプリケーションで使用されてきました 。 これにより、生物学的プロセスの視覚化と理解が向上します .

有機発光ダイオード

この化合物は、有機発光ダイオードの開発に使用されてきました 。 その独自の特性により、これらのデバイスでの使用に適しており、この分野の進歩に貢献しています .

生体高分子相互作用

この化合物は、生体高分子相互作用の研究に使用されてきました 。 これは、さまざまな生物学的プロセスにおける異なる生体分子の間の相互作用とその影響を理解するために不可欠です .

作用機序

Target of Action

The primary target of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain and is an important target in the field of neurodegenerative disorders .

Mode of Action

The compound interacts with its target, MAO-B, by binding to the active site of the enzyme. This interaction inhibits the activity of MAO-B, leading to an increase in the levels of monoamine neurotransmitters

Biochemical Pathways

The inhibition of MAO-B affects the monoamine neurotransmitter pathways, particularly those involving dopamine, norepinephrine, and serotonin . By inhibiting the breakdown of these neurotransmitters, the compound can potentially alleviate symptoms associated with their depletion, such as those found in neurodegenerative disorders like Parkinson’s disease .

Result of Action

The inhibition of MAO-B by 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine leads to increased levels of monoamine neurotransmitters in the brain . This can result in improved neuronal communication and potentially alleviate symptoms of neurodegenerative disorders . Some derivatives of the compound have shown anti-inflammatory activity comparable to the standard drug Indomethacin .

生化学分析

Biochemical Properties

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with various enzymes, including monoamine oxidase B (MAO-B), which is a target in neurodegenerative disorders . The compound binds to the active site of MAO-B, inhibiting its activity and thereby affecting the metabolism of neurotransmitters. Additionally, it interacts with other biomolecules such as proteins involved in cell signaling pathways, influencing their function and activity.

Cellular Effects

The effects of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases, which are crucial for cell signaling and regulation . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can influence overall cell health and function.

Molecular Mechanism

At the molecular level, 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, leading to inhibition or activation depending on the target . For example, its interaction with MAO-B involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed, which can influence its efficacy and safety. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its efficacy and safety, with higher concentrations in target tissues leading to more pronounced effects.

Subcellular Localization

The subcellular localization of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is essential for its activity and function. The compound has been observed to localize to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization can influence the compound’s activity, with localization to the mitochondria affecting cellular respiration and energy production, while localization to the endoplasmic reticulum can impact protein synthesis and folding.

特性

IUPAC Name |

3-bromo-2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClF3N3/c1-10(2,3)8-7(12)9-17-5(11(14,15)16)4-6(13)19(9)18-8/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVZXRPOMBXWBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=CC(=NC2=C1Br)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381683 |

Source

|

| Record name | 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655235-50-0 |

Source

|

| Record name | 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。